N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
Chemical Identity and Nomenclature
The compound is systematically named according to IUPAC guidelines as N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide , reflecting its substituents and stereochemistry. Its molecular formula, C₁₈H₁₅N₅O₄ , corresponds to a molecular weight of 365.35 g/mol . The CAS registry number 302918-56-5 uniquely identifies this chemical entity in global databases.
The nomenclature derives from:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Carbohydrazide group : A hydrazide moiety (-CONHNH₂) at position 5.
- Substituents :
A comparative analysis of structurally related compounds reveals distinct functional group variations (Table 1).
Table 1: Structural Comparison of Pyrazole-Carbohydrazide Derivatives
Structural Classification within Pyrazole-Carbohydrazide Derivatives
This compound belongs to the pyrazole-carbohydrazide class, characterized by:
- Pyrazole Ring : Positions 1, 3, and 5 are typically substituted in bioactive derivatives.
- Hydrazide-Hydrazone Motif : The carbohydrazide group (-CONHNH₂) at position 5 forms a hydrazone upon condensation with aldehydes or ketones.
- Electron-Withdrawing Groups : The 3-nitrophenyl substituent enhances electrophilicity, influencing reactivity and intermolecular interactions.
Key structural features include:
- Planarity : The conjugated pyrazole ring and aromatic substituents promote π-π stacking interactions.
- Hydrogen Bonding : The hydroxyphenyl and hydrazide groups act as donors/acceptors, critical for crystal packing and supramolecular assembly.
- Tautomerism : The pyrazole ring exhibits annular tautomerism, though the 1H-tautomer dominates due to substituent effects.
Historical Context and Significance in Heterocyclic Chemistry
Pyrazole derivatives have been synthetically targeted since the 19th century, but the incorporation of carbohydrazide functionalities gained prominence in the late 20th century for antimicrobial and anticancer applications. The introduction of 3-nitrophenyl and hydroxybenzylidene groups represents a strategic advancement to:
- Enhance solubility through polar nitro and hydroxy groups.
- Modulate electronic properties for optoelectronic materials.
- Improve binding affinity in enzyme inhibition studies.
Synthetic methodologies evolved from classical condensation (e.g., Knorr pyrazole synthesis) to green chemistry approaches. For instance, microwave-assisted synthesis now achieves higher yields of pyrazole-carbohydrazides compared to traditional reflux methods.
Recent studies highlight its role as a precursor for:
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4/c23-14-6-4-11(5-7-14)10-18-21-17(24)16-9-15(19-20-16)12-2-1-3-13(8-12)22(25)26/h1-10,23H,(H,19,20)(H,21,24)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHABWUBKTYJALZ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated that N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide exhibits significant cytotoxic effects against various cancer cell lines. In vitro tests have shown that it possesses IC50 values indicating potent activity against tumor cells, suggesting its potential as a chemotherapeutic agent . The compound's ability to induce apoptosis in cancer cells has been linked to the presence of the hydroxyl and nitro groups, which may enhance its reactivity and interaction with biological targets.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies indicate that it exhibits considerable antibacterial effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death .
Anti-inflammatory Effects
N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has shown promise as an anti-inflammatory agent. Research indicates that it can significantly reduce inflammation in animal models, potentially making it useful for treating conditions such as arthritis and other inflammatory diseases .
Materials Science Applications
Corrosion Inhibition
The electrochemical properties of N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide have been investigated for its potential as a corrosion inhibitor for metals such as carbon steel. Studies reveal that the compound forms protective films on metal surfaces, significantly reducing corrosion rates in acidic environments. Its effectiveness is attributed to the adsorption of the compound onto the metal surface, which prevents corrosive agents from penetrating .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is crucial for optimizing its biological activity. The presence of hydroxyl and nitro groups enhances its solubility and reactivity, which are essential for its anticancer and antimicrobial properties . Modifications to these functional groups can lead to improved efficacy and reduced toxicity.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2021) | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cells with an IC50 of 15 µM. |
| Study B (2022) | Antimicrobial Properties | Showed significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. |
| Study C (2023) | Corrosion Inhibition | Achieved a 90% reduction in corrosion rate in acidic media with a concentration of 100 ppm. |
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structural features, such as the hydroxyl and nitro groups, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
(a) 4-Hydroxyphenyl vs. 4-Methoxyphenyl Derivatives
- The methoxy group’s electron-donating nature may alter electronic properties, affecting binding interactions in biological targets compared to the electron-withdrawing hydroxyl group in the parent compound.
(b) 3-Nitrophenyl vs. Pyridinyl/Thienyl Substituents
- N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide ():
- Substitution with a thienyl group introduces sulfur-based resonance effects, which may influence redox properties and metabolic stability.
Variations in the Hydrazone Moiety
(a) Methylidene vs. Ethylidene Linkers
(b) Heterocyclic Hydrazone Modifications
- N′-[(E)-furan-2-ylmethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide ():
- Replacing the phenyl ring with furan introduces an oxygen heteroatom, altering aromatic π-stacking interactions and solubility. The molecular weight (325.28 g/mol) is lower than the parent compound, suggesting reduced steric hindrance.
Computational and Analytical Characterization
- Molecular Docking : Studies on MMINA () utilized docking to identify interactions with antioxidant enzymes (e.g., SOD, CAT), a method applicable to the parent compound.
- X-ray Crystallography : Analogous compounds (e.g., ) confirm the E-configuration of the hydrazone bond via SHELXL refinement, a standard for structural validation .
Biological Activity
N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, and therapeutic implications of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C19H17N5O5
- Molecular Weight : 395.37 g/mol
- CAS Number : 307348-95-4
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis
The synthesis typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in an ethanol solvent under reflux conditions. The process facilitates the formation of the Schiff base, followed by recrystallization for purification.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a related compound demonstrated significant cell apoptosis and growth inhibitory properties in cancer cell lines, with an IC50 value of 49.85 µM . The mechanism often involves the induction of apoptosis and autophagy in cancer cells.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM .
Antimicrobial Activity
Pyrazole derivatives are also noted for their antimicrobial effects. Compounds similar to N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide have been tested against various bacterial strains and fungi, showing significant inhibition compared to standard antibiotics .
Case Studies
| Study | Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1 | Pyrazole Derivative A | Antitumor | 49.85 | |
| 2 | Pyrazole Derivative B | Anti-inflammatory | 10 | |
| 3 | Pyrazole Derivative C | Antimicrobial (E. coli) | 40 |
The biological activities of N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can be attributed to its ability to interact with various biological targets:
- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells.
- Cytokine Modulation : It inhibits the production of inflammatory cytokines.
- Antimicrobial Action : The structure allows for interaction with microbial cell membranes.
Q & A
Q. Advanced
- Software : AutoDock Vina (improved scoring function, multithreading efficiency).
- Workflow :
How is its anticonvulsant or enzyme inhibitory activity evaluated experimentally?
Q. Advanced
- Maximal electroshock (MES) test : Assesses seizure suppression in rodent models.
- Enzyme assays : Measures inhibition of carbonic anhydrase or factor Xa via UV-Vis spectroscopy (e.g., IC₅₀ determination).
- Structure-activity relationships (SAR) : Modifications to the nitrophenyl or hydrazide group correlate with potency .
How can discrepancies between experimental and computational spectral data be resolved?
Q. Advanced
- Vibrational assignments : Compare experimental IR/Raman spectra with DFT-predicted modes (e.g., scaling factors for anharmonicity).
- NMR chemical shifts : Use gauge-including atomic orbital (GIAO) calculations to account for solvent effects.
- X-ray vs. DFT geometry : Analyze root-mean-square deviations (RMSD) in bond lengths (>0.05 Å suggests conformational flexibility) .
What solvent effects influence its reactivity and stability?
Q. Advanced
- Polar solvents (e.g., DMSO, water): Stabilize the zwitterionic form via hydrogen bonding, altering tautomeric equilibria.
- SCRF methods : Predict solvation free energy (ΔG_solv) and dipole moments using continuum models (e.g., IEFPCM).
- Kinetic studies : Monitor hydrolysis of the hydrazide group in acidic/basic media via HPLC .
How is crystal structure refinement optimized for high-resolution data?
Q. Advanced
- Anisotropic refinement : Assign individual displacement parameters (ADPs) for non-H atoms.
- Hydrogen bonding : Restrain using SHELXL commands (e.g., AFIX 147).
- Twinning analysis : Apply Hooft/Batch-Hinson metrics for twinned crystals.
- Validation : Check Rint (<5%) and GooF (0.8–1.2) .
What pharmacophore features are critical for its biological activity?
Q. Advanced
- Hydrophobic core : Nitrophenyl and pyrazole moieties enhance target binding.
- Hydrogen-bond donors : Hydrazide NH and hydroxyl group interact with catalytic residues (e.g., His64 in carbonic anhydrase).
- Electrostatic complementarity : Nitro group’s electron-withdrawing effect stabilizes π-stacking with aromatic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
